2-Bromo-5-methylthiophene-3-carboxylic acid
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Overview
Description
2-Bromo-5-methylthiophene-3-carboxylic acid is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse chemical properties and applications. The compound has the molecular formula C6H5BrO2S and is characterized by the presence of a bromine atom at the second position, a methyl group at the fifth position, and a carboxylic acid group at the third position on the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylthiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 5-methylthiophene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Another method involves the use of a Grignard reagent. In this approach, 5-methylthiophene-3-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then treated with a Grignard reagent, such as methylmagnesium bromide, followed by bromination to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and brominating agent concentration .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 2-substituted-5-methylthiophene-3-carboxylic acid derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Reduction: Formation of 5-methylthiophene-3-carboxaldehyde or 5-methylthiophene-3-methanol.
Scientific Research Applications
2-Bromo-5-methylthiophene-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylthiophene-3-carboxylic acid depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The bromine atom and carboxylic acid group play crucial roles in binding to the active sites of these targets, thereby exerting their effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methylthiophene-2-carboxylic acid: Similar structure but with different substitution pattern.
2-Bromo-3-thiophenecarboxylic acid: Lacks the methyl group at the fifth position.
2-Bromo-3-methylthiophene: Lacks the carboxylic acid group.
Uniqueness
2-Bromo-5-methylthiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine atom and the carboxylic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-bromo-5-methylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMYKWBJZZTINV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455841 |
Source
|
Record name | 2-Bromo-5-methylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221061-14-9 |
Source
|
Record name | 2-Bromo-5-methylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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